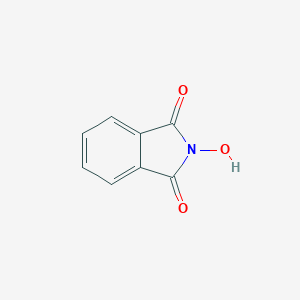

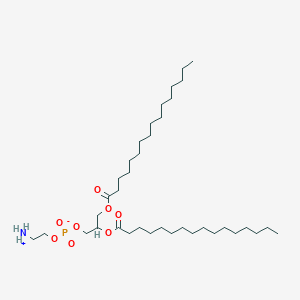

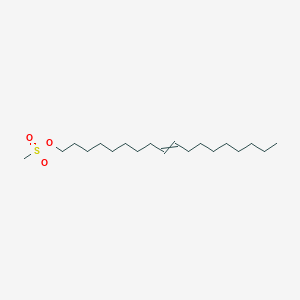

![molecular formula C27H36O8 B042000 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate CAS No. 3517-51-9](/img/structure/B42000.png)

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopenta[a]phenanthrenes are a class of compounds that include a variety of structures with significant biological and chemical properties. These compounds are structurally related to steroids and have been the subject of extensive research due to their potential biological activities and synthetic applications.

Synthesis Analysis

The synthesis of cyclopenta[a]phenanthrenes can involve multiple routes, including the aromatization of diketones where both rings C and D are saturated, leading to derivatives like 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its various substituted forms. These syntheses often explore the mechanisms of aromatization and the structural variations introduced by different substituents (Coombs, 1966).

Molecular Structure Analysis

Crystallographic studies of compounds structurally related to cyclopenta[a]phenanthrenes reveal the conformations of the fused ring systems, which are crucial for understanding their chemical reactivity and biological activity. For example, the crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate shows a typical steroid backbone with specific conformational characteristics that are essential for its reactivity and interaction with biological targets (Zhou et al., 2015).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrenes undergo various chemical reactions, including Diels-Alder reactions, which can be used to synthesize nitrogen-containing polycycles and other structurally complex derivatives. These reactions expand the chemical diversity of the cyclopenta[a]phenanthrenes and open new avenues for the synthesis of compounds with potential biological activities (Nicolaides et al., 1994).

Physical Properties Analysis

The physical properties of cyclopenta[a]phenanthrenes, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. These properties are crucial for the compound's behavior in biological systems and its chemical reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are determined by the molecular structure of cyclopenta[a]phenanthrenes. Studies on their oxidation reactions, rearrangements, and interactions with other molecules provide insights into their chemical behavior and potential applications in synthesis and industry (Coombs, 1969).

Applications De Recherche Scientifique

Crystal Structure and Electrostatic Properties

Research on prednisolone acetate, a derivative closely related to the queried compound, focused on its crystal structure and electrostatic properties. Prednisolone acetate's crystal structure was studied using the classical independent atom model and a transferred multipolar atom model. This analysis aids in understanding the drug molecule's mode of action (Shahid et al., 2017).

Conformational Studies

A study on 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, structurally similar to the target compound, revealed the conformational aspects of its steroidal system. The study highlighted the significance of weak intermolecular interactions in influencing the compound's structure (Zhou et al., 2015).

Hydrogen Bonding in Crystal Structures

Research on betamethasone-21-pentanoate methanol solvate, a compound with similarities to the queried chemical, emphasized the role of hydrogen bonding in the crystal structure, contributing to our understanding of intermolecular interactions in similar compounds (Suitchmezian et al., 2007).

Steroidal Shape and Substitution Effects

In the study of androsterone derivatives, the typical steroid shape was analyzed, demonstrating how extra rings and substitutions affect the molecule's overall structure and potential biological activity (Djigoué et al., 2012).

Antimicrobial and Antitumor Activities

A study on triorganotin(IV) derivatives of sodium deoxycholate, which shares structural features with the target compound, revealed antimicrobial and antitumor activities. This research suggests potential therapeutic applications for structurally similar compounds (Shaheen et al., 2014).

Anti-Sickling Properties

An investigation into Zanthoxylum zanthoxyloides identified compounds, including a derivative of the target compound, with anti-sickling properties. This discovery supports its potential use in treating sickle cell anemia (Olushola-Siedoks et al., 2020).

Synthesis and Activity in Liver X Receptor Agonists

Research on synthesizing liver X receptor agonists from hydeoxycholic acid, which is structurally related to the queried compound, explored the potential in regulating cholesterol metabolism. Such studies contribute to the development of treatments for cardiovascular and neurodegenerative diseases (Ching, 2013).

Orientations Futures

Propriétés

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O8/c1-15(28)33-14-23(32)27(35-17(3)30)11-9-21-20-7-6-18-12-19(31)8-10-25(18,4)24(20)22(34-16(2)29)13-26(21,27)5/h12,20-22,24H,6-11,13-14H2,1-5H3/t20-,21-,22-,24+,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTYFNDRVBLKAX-GVVWVFJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

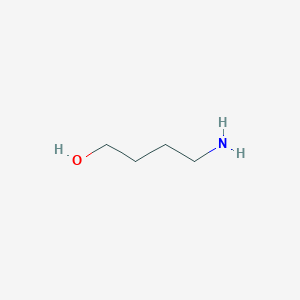

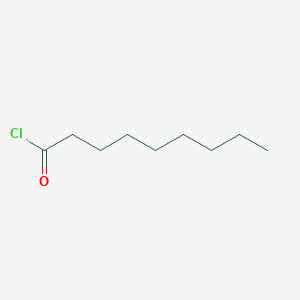

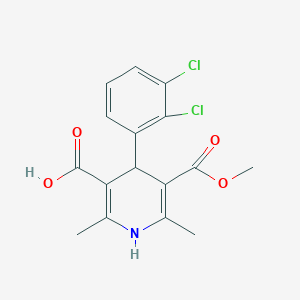

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)

![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)